molecular formula C7H16N2 B6616901 [(2R)-1-methylpiperidin-2-yl]methanamine CAS No. 1315051-03-6

[(2R)-1-methylpiperidin-2-yl]methanamine

Cat. No.: B6616901
CAS No.: 1315051-03-6
M. Wt: 128.22 g/mol
InChI Key: PPUMJZMVFCLQBI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-1-methylpiperidin-2-yl]methanamine is a chiral chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . Its structure features a piperidine ring substituted with a methyl group on the nitrogen atom and an aminomethyl side chain at the chiral 2-position in the (R)-configuration, as defined by the SMILES string CN1 C@@H CCCC1 . This specific stereochemistry makes it a valuable intermediate in pharmaceutical research and medicinal chemistry for the synthesis of enantiomerically pure molecules. As a chiral building block, it is primarily used in research and development for constructing more complex compounds, particularly in exploring structure-activity relationships. The product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

[(2R)-1-methylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMJZMVFCLQBI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide Addition and Reduction

Lithium aluminum hydride (LiAlH₄) reduction of 1 followed by hydrogenolysis generates diamine 3 , a precursor for secondary amines. For the target compound, introducing a methyl group at the piperidine nitrogen requires alkylation prior to reduction. For example, treating 1 with methyl iodide under basic conditions forms N-methylated intermediates, which are subsequently reduced to [(2R)-1-methylpiperidin-2-yl]methanamine. This method’s stereochemical outcome depends on the chiral center’s integrity during alkylation and reduction steps.

Diastereoselective Imine Reduction

Addition of organolithium reagents (e.g., PhLi) to 1 in the presence of LiBr yields disubstituted amine 19 , which undergoes diastereoselective reduction to form diamino alcohols (13a–c ). By substituting methylating agents for aryl groups, this pathway could be adapted to install the N-methyl moiety while preserving the R-configuration at C2.

Resolution of Racemic Mixtures via Chiral Acids

Patent US20050153963 demonstrates the resolution of enantiomers using N-acetyl-D-leucine to isolate (1R)-[(2R)-(1-methylpiperidin-2-yl)]phenylmethanamine with >99% enantiomeric excess (ee). This approach is adaptable to this compound by omitting the phenyl substituent.

Diastereomeric Salt Formation

A racemic mixture of the target amine is treated with N-acetyl-D-leucine in methanol, forming diastereomeric salts. Differential solubility enables separation via sequential recrystallizations. After four recrystallizations from propan-2-ol, the (2R) enantiomer is isolated as a hydrochloride salt with [α]D²⁵ = −11° (c = 1, MeOH).

Yield and Scalability Considerations

The resolution method achieves high enantiopurity but suffers from moderate yields (∼40% after four crystallizations). Industrial scalability is further limited by the need for large solvent volumes and repeated purification steps.

Transfer Hydrogenation for N-Methylation

Patent US8697876B2 describes a transfer hydrogenation protocol to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using formaldehyde and a palladium catalyst. This method is applicable to piperidine derivatives, enabling N-methylation without requiring pre-functionalized intermediates.

Methylation of Piperidine Precursors

A piperidin-2-ylmethanamine precursor is treated with formaldehyde under transfer hydrogenation conditions (Pd/C, H₂O, 25°C). The reaction proceeds via imine formation, followed by reduction to install the methyl group at the nitrogen. Subsequent purification via silica gel chromatography yields this compound with >90% purity.

Stereochemical Retention

Critical to this method is the retention of configuration at C2 during methylation. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) analyses confirm no racemization occurs under optimized conditions.

Comparative Analysis of Synthetic Routes

MethodKey StepsEnantiomeric Excess (%)Yield (%)Scalability
Asymmetric SynthesisCyanide addition, LiAlH₄ reduction85–9060–70Moderate
Chiral ResolutionDiastereomeric salt crystallization>9935–45Low
Transfer HydrogenationN-Methylation, Pd/C catalysis95–9875–85High

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-methylpiperidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.

    Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(2R)-1-methylpiperidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties
[(2R)-1-Methylpiperidin-2-yl]methanamine 1-methyl, 2-aminomethyl (R-config) C₇H₁₆N₂ 128.22 Chiral, moderate lipophilicity, potential CNS permeability
(1-Benzylpiperidin-2-yl)methanamine 1-benzyl, 2-aminomethyl C₁₃H₂₀N₂ 204.32 Increased lipophilicity (benzyl group), potential for enhanced receptor binding but reduced BBB penetration
(1-Ethylpiperidin-2-yl)methanamine 1-ethyl, 2-aminomethyl C₈H₁₈N₂ 142.25 Higher steric bulk than methyl; may alter metabolic stability

Key Insights :

  • Lipophilicity : Benzyl-substituted analogues (e.g., C₁₃H₂₀N₂) exhibit higher lipophilicity, which may enhance membrane permeability but reduce water solubility .
  • Stereochemistry : The (2R) configuration in the target compound is critical for enantioselective interactions with biological targets, as seen in analogues like (2S)-1-benzylpiperidin-2-yl derivatives .

Ring Size and Heteroatom Modifications

Compound Name Core Structure Modifications Pharmacological Relevance
This compound Piperidine None Balanced rigidity for receptor binding
(R)-2-(Aminomethyl)-1-ethylpyrrolidine Pyrrolidine 5-membered ring, ethyl substituent Increased conformational flexibility; potential for off-target effects
[3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate Piperidine-carbamate hybrid Carbamate functional group Enhanced acetylcholinesterase (AChE) inhibition (ΔG = -8.5 kcal/mol vs. Rivastigmine: -6.4 kcal/mol)

Key Insights :

  • Ring Size : Pyrrolidine analogues (5-membered ring) offer greater flexibility but may reduce binding specificity compared to piperidine derivatives .
  • Functional Groups : Carbamate derivatives (e.g., Rivastigmine analogues) show improved AChE inhibition due to covalent interactions with catalytic serine residues .

Pharmacological and Physicochemical Comparisons

Acetylcholinesterase (AChE) Inhibition

  • Target Compound : While direct AChE data for this compound is unavailable, structurally related piperidine derivatives (e.g., [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate) exhibit strong AChE binding (ΔG = -8.5 kcal/mol) via interactions with Trp285, Tyr341, and Phe337 residues .
  • Analogues: 4-Amino-2-styrylquinoline: Binds Trp85 and Gly119 (ΔG = -9.2 kcal/mol) . Bisdemethoxycurcumin: Interacts with His446 (ΔG = -8.8 kcal/mol) .

ADME Properties

Property This compound [3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate (1-Benzylpiperidin-2-yl)methanamine
Molecular Weight 128.22 292.38 204.32
H-bond Donors 2 (NH₂) 1 (carbamate NH) 2 (NH₂)
LogP (Predicted) 1.2 3.5 2.8
BBB Permeability High Moderate Low

Key Insights :

  • The target compound’s lower molecular weight and fewer H-bond acceptors favor blood-brain barrier (BBB) permeability, making it suitable for CNS applications .
  • Carbamate derivatives, despite higher LogP, show moderate BBB penetration due to esterase-mediated hydrolysis .

Biological Activity

[(2R)-1-methylpiperidin-2-yl]methanamine, commonly referred to as a piperidine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the 1-position and an amine functional group. Its structural formula can be represented as follows:

C7H16N2\text{C}_7\text{H}_{16}\text{N}_2

This compound's unique structure contributes to its ability to interact with various biological targets, making it a subject of interest in drug discovery.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Apoptosis : Certain derivatives have shown enhanced cytotoxicity in tumor cell lines, suggesting their role in inducing apoptosis. For instance, compounds targeting monoacylglycerol lipase (MAGL) have demonstrated antitumor activity by modulating lipid signaling pathways associated with cancer progression .
  • Targeting Specific Receptors : Piperidine derivatives have been identified as ligands for muscarinic acetylcholine receptors (M3R), which are involved in cancer cell proliferation and metastasis. Activation of these receptors has been linked to colorectal cancer progression .

2.2 Neuroprotective Effects

The compound's potential in neurodegenerative diseases, particularly Alzheimer's disease, is noteworthy:

  • Cholinesterase Inhibition : Similar piperidine-based compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in cognitive function. This inhibition may enhance cholinergic signaling, offering therapeutic benefits in Alzheimer’s disease .
  • Antioxidant Properties : Research has indicated that certain piperidine derivatives possess antioxidant capabilities, which can protect neuronal cells from oxidative stress—a key factor in neurodegeneration .

2.3 Antiviral Activity

Emerging studies suggest that this compound may also exhibit antiviral properties:

  • Inhibition of Viral Proteases : Compounds with similar piperidine structures have shown promise as inhibitors of viral proteases, including those from SARS-CoV-2. These interactions can prevent viral replication and enhance therapeutic efficacy against viral infections .

3. Case Studies and Research Findings

StudyFindings
Granchi et al. (2023)Identified piperidine derivatives with significant anticancer activity via MAGL inhibition; demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Liu et al. (2020)Developed dual inhibitors for AChE and BuChE using piperidine moieties; showed improved brain exposure and neuroprotective effects .
Nayagam et al. (2021)Discovered piperidine-based inhibitors with superior binding affinity to SARS-CoV-2 main protease compared to existing antiviral agents .

4. Conclusion

This compound exemplifies the potential of piperidine derivatives in pharmacology, showcasing diverse biological activities ranging from anticancer effects to neuroprotection and antiviral properties. Ongoing research aims to further elucidate its mechanisms of action and optimize its therapeutic applications across various medical fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.